molecular formula C16H16N4O2 B6721701 N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide

N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide

Cat. No.: B6721701
M. Wt: 296.32 g/mol
InChI Key: ZBIZKFFFSDGFIK-UHFFFAOYSA-N
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Description

N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a benzotriazole ring attached to an ethoxy-phenylacetamide moiety, which imparts unique chemical properties to the compound.

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-22-15(11-6-4-3-5-7-11)16(21)17-12-8-9-13-14(10-12)19-20-18-13/h3-10,15H,2H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIZKFFFSDGFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)NC2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide typically involves the reaction of 2-ethoxy-2-phenylacetic acid with 2H-benzotriazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzotriazole derivatives with various functional groups attached to the benzotriazole ring.

Scientific Research Applications

N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized as a stabilizer in polymers and as an additive in coatings to enhance UV resistance.

Mechanism of Action

The mechanism of action of N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit certain enzymatic activities. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide
  • N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide
  • N-(2H-benzotriazol-5-yl)hexanamide

Uniqueness

N-(2H-benzotriazol-5-yl)-2-ethoxy-2-phenylacetamide is unique due to its specific structural features, such as the ethoxy-phenylacetamide moiety, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. This uniqueness makes it valuable for specific applications in research and industry.

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